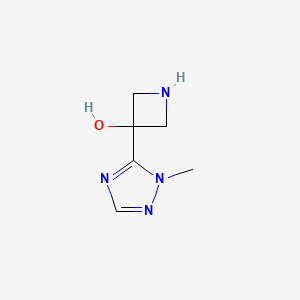

3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

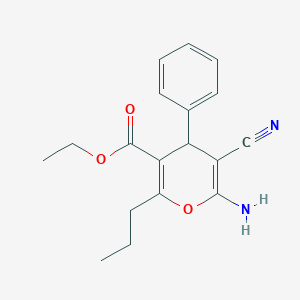

The compound “3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol” would likely include a 1,2,4-triazole ring attached to an azetidine ring at the 3-position. The 1,2,4-triazole ring would have a methyl group attached at the 1-position .Scientific Research Applications

Coordination Chemistry and Metal Complexes

The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif has gained attention in coordination chemistry. Researchers explore its interactions with a wide range of metals, comparing it to classical pyridyl and polypyridyl ligands. These complexes have applications in catalysis, enzyme inhibition, photochemistry, and materials science, including polymers, dendrimers, and gels .

Anticancer Properties

Substituted derivatives of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol have shown promise in cancer research. For instance, a compound with a similar structure induced apoptosis in BT-474 breast cancer cells. Additionally, inhibition of colony formation was observed in a concentration-dependent manner .

Heterodimeric Cytokine Modulators

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is used in the preparation of pyridazines, which act as heterodimeric cytokine modulators. These compounds hold potential for treating various diseases .

Ru(II) Complexes

The structures of p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine have been characterized. These complexes exhibit interesting properties and may have applications in fields such as catalysis and materials science .

Molecular Logic and Materials

The btp ligand and related compounds have been explored for their use in molecular logic systems. Additionally, they contribute to the development of novel materials, including dendrimers, gels, and polymers .

Future Directions

The future directions for the study of “3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the known properties of 1,2,4-triazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name |

3-(2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10-5(8-4-9-10)6(11)2-7-3-6/h4,7,11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHPMJHVJNULNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2(CNC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)

![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2749569.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2749573.png)